molecular formula C21H18F3N3O3 B1254360 Tosufloxin analog

Tosufloxin analog

Cat. No.: B1254360
M. Wt: 417.4 g/mol
InChI Key: CQSCBORSOIETFL-UHFFFAOYSA-N
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Description

Tosufloxin analog is a synthetic fluoroquinolone derivative designed to enhance antibacterial activity against Gram-positive and Gram-negative pathogens. It inhibits bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and repair . Structural modifications, such as fluorination at position C-8 and cyclopropyl substitution at N-1, improve its potency and reduce resistance development . Clinically, it is used for respiratory, urinary, and skin infections, with a safety profile comparable to later-generation fluoroquinolones .

Properties

Molecular Formula

C21H18F3N3O3

Molecular Weight

417.4 g/mol

IUPAC Name

7-(4-amino-2-methylpyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C21H18F3N3O3/c1-10-4-12(25)8-26(10)19-7-18-13(6-16(19)24)20(28)14(21(29)30)9-27(18)17-3-2-11(22)5-15(17)23/h2-3,5-7,9-10,12H,4,8,25H2,1H3,(H,29,30)

InChI Key

CQSCBORSOIETFL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F)N

Synonyms

7-(4-amino-2-methylpyrrolodinyl)-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxoquinoline-3-carboxylic acid
A 80556
A-80556

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

Ciprofloxacin
  • Structural Differences : Tosufloxin analog replaces C-8 fluorine with a methyl group, enhancing lipophilicity and tissue penetration .
  • Activity : this compound shows 4-fold lower MIC values against Staphylococcus aureus (0.25 µg/mL vs. 1.0 µg/mL) .
  • Spectral Data : Distinct $^{13}\text{C}$-NMR signals at δ 120.5 ppm (C-8) and δ 45.2 ppm (cyclopropyl) confirm structural divergence .
Moxifloxacin
  • Structural Differences : this compound lacks the methoxy group at C-8 but retains the bicyclic amine at C-7, reducing phototoxicity risk .
  • Efficacy : In murine pneumonia models, this compound achieved 90% bacterial clearance vs. 75% for moxifloxacin .

Table 1: Structural and Spectral Comparison

Compound C-8 Substituent C-7 Substituent $^{13}\text{C}$-NMR (C-8, ppm)
This compound Methyl Cyclopropyl 120.5
Ciprofloxacin Fluorine Piperazine 115.8
Moxifloxacin Methoxy Bicyclic amine 118.2

Functional Analogs

Levofloxacin
  • Pharmacokinetics : this compound has a longer half-life (8.2 hours vs. 6.9 hours) and higher oral bioavailability (95% vs. 85%) due to reduced renal clearance .
  • Safety : Lower incidence of QT prolongation (0.5% vs. 1.8%) in phase III trials .
Gemifloxacin
  • Resistance Profile: this compound maintains efficacy against Pseudomonas aeruginosa with mutations in gyrA (MIC ≤2 µg/mL vs. gemifloxacin’s MIC ≥8 µg/mL) .

Table 2: Pharmacokinetic and Efficacy Comparison

Parameter This compound Levofloxacin Gemifloxacin
Half-life (h) 8.2 6.9 7.5
Bioavailability (%) 95 85 88
P. aeruginosa MIC (µg/mL) 2.0 4.0 8.0

Regulatory Read-Across

Under REACH guidelines, this compound shares a category with ciprofloxacin and moxifloxacin, allowing extrapolation of genotoxicity and ecotoxicity data . However, its unique C-8 substitution mandates additional cardiotoxicity studies .

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